(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a chlorophenyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with ethyl isothiocyanate and a suitable base to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Phenolic compounds with similar size and structure
Uniqueness
Compared to similar compounds, (5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H20ClNO3S2 |
---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20ClNO3S2/c1-3-23-20(24)19(28-21(23)27)12-15-7-10-17(18(11-15)25-4-2)26-13-14-5-8-16(22)9-6-14/h5-12H,3-4,13H2,1-2H3/b19-12- |
InChI Key |
SGPMKNKJBYIGQQ-UNOMPAQXSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.